2-Bromo-3-hydroxypropanoic acid
Overview
Description
2-Bromo-3-hydroxypropanoic acid is an organic compound with the molecular formula C3H5BrO3. It is a brominated derivative of hydroxypropanoic acid and is known for its reactivity and versatility in various chemical reactions. This compound is used in a range of scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-hydroxypropanoic acid can be synthesized through the bromination of 3-hydroxypropanoic acid. One common method involves the reaction of L-serine with potassium bromide and hydrobromic acid. The reaction mixture is cooled to -13°C, and sodium nitrite is added slowly. The resulting solution is then extracted with ether, and the organic extracts are concentrated and dried .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Elimination: Strong bases like potassium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Major Products Formed
Substitution: Products include various substituted hydroxypropanoic acids.
Elimination: Alkenes are formed as major products.
Oxidation: Oxidized derivatives of hydroxypropanoic acid are produced.
Scientific Research Applications
2-Bromo-3-hydroxypropanoic acid is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxypropanoic acid involves its reactivity with nucleophiles and bases. The bromine atom can be displaced in substitution reactions, and the compound can undergo elimination to form alkenes. These reactions are facilitated by the presence of specific molecular targets and pathways, including the interaction with hydroxide ions and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopropanoic acid
- 3-Bromo-2-hydroxypropanoic acid
- 2-Bromo-2-nitropropane-1,3-diol (Bronopol)
Uniqueness
2-Bromo-3-hydroxypropanoic acid is unique due to its specific reactivity and the presence of both bromine and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications .
Biological Activity
2-Bromo-3-hydroxypropanoic acid, also known as 2-bromo-lactic acid, is a halogenated derivative of lactic acid with significant biological activity. Its molecular formula is and it has been the subject of various biochemical studies due to its potential as an enzyme inhibitor and its applications in metabolic research.
- Molecular Weight : 168.97 g/mol
- CAS Number : 160732-12-7
- Physical Form : Off-white solid
- Solubility : Soluble in chloroform and methanol
Synthesis
This compound can be synthesized through several methods, including:
- Bromination of Lactic Acid : A common method that involves the substitution of a hydroxyl group with a bromine atom.
- Enzymatic Conversion : Using enzymes such as Novozym 435 to facilitate the reaction under mild conditions, achieving yields of 50-68% .
Enzyme Inhibition
Research has demonstrated that this compound acts as an inhibitor for various enzymes. Notably, it has been shown to inhibit carboxypeptidase A (CPA) irreversibly. This inhibition occurs at the active site of the enzyme, suggesting its potential utility in drug design targeting similar enzymes .
Kinetic Parameters for CPA Inhibition :
Parameter | Value |
---|---|
(Inhibition Constant) | [Value not specified] |
(Inactivation Rate) | [Value not specified] |
Antinociceptive Properties
In vivo studies have indicated that derivatives of this compound exhibit antinociceptive effects in rodent models of neuropathic pain. These studies suggest that compounds based on this structure could be developed for pain management therapies without inducing motor deficits .
Study on Enzyme Inhibition
A study focused on the irreversible inhibition of CPA by this compound revealed that preincubation with a competitive inhibitor could protect against this inactivation, indicating a specific interaction at the enzyme's active site. The kinetic analysis provided insights into the structure-activity relationship crucial for further drug development .
Antinociceptive Effects
Another significant study evaluated the antinociceptive properties of related compounds in models of chemotherapy-induced neuropathic pain. The results showed promising activity without adverse effects on motor coordination, highlighting the therapeutic potential of these compounds in managing pain .
Applications
The biological activities of this compound extend beyond enzyme inhibition:
- Biochemical Research : Utilized as a substrate analog to study metabolic pathways involving propanoic acid derivatives.
- Drug Development : Its inhibitory properties make it a candidate for developing new pharmaceuticals targeting specific enzymes involved in metabolic disorders.
Properties
IUPAC Name |
2-bromo-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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